Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Photophysical Properties
A study explored the synthesis and photophysical properties of water-soluble sulfonato-Salen-type Schiff bases, highlighting their applications as fluorescence sensors for Cu2+ in water and living cells. These compounds demonstrate strong UV/Vis-absorption and fluorescence, showcasing their potential in detecting metal ions and imaging within biological contexts (Zhou et al., 2012).
Nonlinear Optical Polyphosphazenes
Another study introduced a synthetic strategy for polyphosphazenes containing sulfonyl-based chromophores, emphasizing their relevance in nonlinear optical applications. These polymers, featuring aniline or indole groups, exhibit good solubility and thermal stability, suggesting their utility in advanced optical materials (Li et al., 2004).
Molecular Probes and Sensors
Research into fluorescent molecular probes detailed the synthesis of diphenyloxazole derivatives, incorporating a sulfonyl group for solvatochromic dye applications. These compounds' fluorescence properties, dependent on solvent polarity, make them ideal for developing ultra-sensitive probes for biological studies (Diwu et al., 1997).
Electrochemical Polymerization
A study on the electrochemical polymerization of 3-(4-fluorophenyl) thiophene in ionic liquids revealed the formation of an electroactive polymer. This polymer's properties, such as doping processes and electroactivity, underline its potential in electronic devices and sensors (Naudin et al., 2002).
Quinazolinone-based Derivatives
The synthesis and evaluation of new quinazolinone-based derivatives for their antiproliferative activity and inhibitory action on VEGFR-2 and EGFR tyrosine kinases were reported. These compounds, exhibiting potent cytotoxic activities, demonstrate the therapeutic potential of sulfonyl-containing molecules in cancer treatment (Riadi et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c1-2-18-12(15)9-7-14(8-9)19(16,17)11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPXHIDJDTWEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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